Cas no 1226438-95-4 (N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide)
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Benzothiazolecarboxamide, N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]-
- N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide
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- Inchi: 1S/C18H14N4O2S2/c23-17-6-5-14(15-2-1-9-25-15)21-22(17)8-7-19-18(24)12-3-4-13-16(10-12)26-11-20-13/h1-6,9-11H,7-8H2,(H,19,24)
- InChI Key: IJPWCBVMJWJFOB-UHFFFAOYSA-N
- SMILES: S1C2=CC(C(NCCN3N=C(C4SC=CC=4)C=CC3=O)=O)=CC=C2N=C1
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- pka: 13.49±0.46(Predicted)
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2342-0234-2μmol |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-5μmol |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-10μmol |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-20μmol |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-1mg |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-2mg |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-3mg |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-4mg |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-5mg |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2342-0234-10mg |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide |
1226438-95-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide
N-{2-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Ethyl}-1,3-Benzothiazole-6-Carboxamide: A Comprehensive Overview
N-{2-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Ethyl}-1,3-Benzothiazole-6-Carboxamide is a complex organic compound with the CAS number 1226438-95-4. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structural features and potential applications in various fields. The molecule consists of a benzothiazole ring system, a dihydropyridazine moiety, and a thiophene group, which collectively contribute to its distinctive chemical properties.
The benzothiazole ring system in this compound is a fused bicyclic structure comprising a benzene ring and a thiazole ring. This moiety is known for its stability and ability to participate in various chemical reactions. The dihydropyridazine group, on the other hand, is a six-membered ring containing two nitrogen atoms and one oxygen atom. This group is responsible for the compound's ability to undergo redox reactions and participate in hydrogen bonding interactions. The thiophene group attached to the dihydropyridazine ring adds to the compound's electronic properties and enhances its reactivity.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its ability to act as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, the benzothiazole moiety has been shown to exhibit anti-inflammatory and antioxidant properties, making it a valuable component in drug design. Additionally, the thiophene group has been found to enhance the bioavailability of drugs by improving their solubility and permeability.
The synthesis of N-{2-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Ethyl}-1,3-Benzothiazole-6-Carboxamide involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the dihydropyridazine ring through cyclization reactions and the subsequent attachment of the benzothiazole and thiophene groups. Recent advancements in catalytic methods have enabled chemists to optimize these steps, leading to higher yields and improved purity of the final product.
In terms of applications, this compound has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The benzothiazole moiety contributes to its fluorescence properties, while the thiophene group enhances its conductivity. Researchers are actively exploring ways to incorporate this compound into next-generation electronic devices.
Furthermore, recent studies have demonstrated that this compound exhibits interesting catalytic properties. Its ability to act as a catalyst in organic transformations has been attributed to its ability to stabilize transition states through hydrogen bonding and π-interactions. This property opens up new avenues for its use in green chemistry and sustainable chemical processes.
In conclusion, N-{2-[6-Oxo-3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-1-Yl]Ethyl}-1,3-Benzothiazole-6-Carboxamide is a versatile compound with a wide range of potential applications. Its unique structural features make it an attractive candidate for research in medicinal chemistry, materials science, and catalysis. As researchers continue to explore its properties and develop new synthetic methods, this compound is expected to play an increasingly important role in various scientific disciplines.
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